![molecular formula C29H41N2O3PPdS B2968061 APhos Pd G3, 97% CAS No. 1820817-64-8](/img/structure/B2968061.png)
APhos Pd G3, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APhos Pd G3, also known as Palladium G3-(4-(N,N-Dimethylamino)phenyl)di-tert-butylphosphine, is a Buchwald precatalyst . It is used in cross-coupling reactions . The empirical formula is C29H41N2O3PPdS .
Molecular Structure Analysis
The molecular weight of APhos Pd G3 is 635.11 . The SMILES string representation isNC1=C(C=CC=C1)C2=C([Pd]OS(C)(=O)=O)C=CC=C2.CN(C)C3=CC=C(C=C3)P(C(C)(C)C)C(C)(C)C
. Chemical Reactions Analysis
APhos Pd G3 is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
APhos Pd G3 is a solid with a melting point of 192-201 °C (decomposition) . It is a third-generation Buchwald precatalyst .Scientific Research Applications
Buchwald-Hartwig Cross Coupling Reaction
The Buchwald-Hartwig Cross Coupling Reaction is a type of cross-coupling reaction that forms a carbon-nitrogen bond from a halide or pseudohalide and an amine . APhos Pd G3 serves as a precatalyst in this reaction .
Heck Reaction
The Heck Reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction . In this reaction, an alkene reacts with an aryl or vinyl halide to form a substituted alkene . APhos Pd G3 is used as a precatalyst in this reaction .
Hiyama Coupling
The Hiyama Coupling is a cross-coupling reaction that forms a carbon-carbon bond from a silane and an organic halide . APhos Pd G3 is used as a precatalyst in this reaction .
Negishi Coupling
The Negishi Coupling is a cross-coupling reaction that forms a carbon-carbon bond from an organozinc compound and an organic halide . APhos Pd G3 is used as a precatalyst in this reaction .
Sonogashira Coupling
The Sonogashira Coupling is a cross-coupling reaction that forms a carbon-carbon bond from an alkyne and an aryl or vinyl halide . APhos Pd G3 is used as a precatalyst in this reaction .
Stille Coupling
The Stille Coupling is a cross-coupling reaction that forms a carbon-carbon bond from an organotin compound and an organic halide . APhos Pd G3 is used as a precatalyst in this reaction .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura Coupling is a cross-coupling reaction that forms a carbon-carbon bond from a boronic acid and an organic halide . APhos Pd G3 is used as a precatalyst in this reaction .
Cross Couplings
In general, APhos Pd G3 is used as a precatalyst in various types of cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
APhos Pd G3, 97%, also known as MFCD27978423, is a Buchwald precatalyst . Precatalysts are substances that undergo a transformation upon reaction conditions to form the active catalyst. The primary targets of APhos Pd G3, 97% are organic compounds that undergo cross-coupling reactions .
Mode of Action
The APhos Pd G3, 97% interacts with its targets through a process known as cross-coupling . This is a type of reaction where two different organic compounds are joined together with the aid of a metal catalyst. The APhos Pd G3, 97% serves as the catalyst in these reactions, facilitating the bond formation between the organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by APhos Pd G3, 97% are dependent on the specific organic compounds involved in the cross-coupling reactions. It’s important to note that these reactions are fundamental in the synthesis of a wide range of chemical compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Pharmacokinetics
As a catalyst, it’s crucial to note that it facilitates reactions without being consumed, meaning it remains unchanged and can be used repeatedly in a series of chemical reactions .
Result of Action
The result of APhos Pd G3, 97%'s action is the successful cross-coupling of two different organic compounds. This process allows for the creation of complex organic structures from simpler ones, enabling the synthesis of a wide variety of chemical compounds with diverse properties .
properties
IUPAC Name |
4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28NP.C12H10N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTAAFWYZNPFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O3PPdS- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1820817-64-8 |
Source
|
Record name | 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.